2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one
Description
Properties
IUPAC Name |
2-ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-8-6-4-3-5(6)7(8)9/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPCDUDYDAIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2C=CC2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electronic Effects of the Ethenyl Substituent
The electron-withdrawing nature of the lactam carbonyl interacts with the ethenyl group’s π-system, potentially stabilizing transition states in cycloadditions or electrocyclic reactions. Computational studies on analogous systems suggest that substituents at position 2 can modulate the energy barrier for ring-opening or [2+2] photocycloadditions.
Photochemical Synthesis Routes
Photoreactions offer a versatile pathway to access strained bicyclic systems. The synthesis of 6-methyl-2-phenyl-2-azabicyclo[2.2.0]hex-5-en-3-one via UV irradiation of pirfenidone derivatives demonstrates the feasibility of this approach for constructing the [2.2.0] framework.
Photoinduced Cyclization of Pyridone Derivatives
In a representative procedure, 5-methyl-1-phenyl-2-(1H)-pyridone undergoes a [2+2] photocycloaddition in the presence of benzophenone as a photosensitizer, yielding the bicyclic lactam after 36–40 hours of irradiation. Modifying the starting material to incorporate an ethenyl group at position 1 (replacing phenyl) could theoretically yield the target compound.
Table 1. Optimization of Photoreaction Conditions for Bicyclo[2.2.0] Lactams
| Photosensitizer | Solvent | Temperature (°C) | Irradiation Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Benzophenone | Ethanol | 15–25 | 40 | 32 | 98 |
| 2-Isopropylthioxanthone | THF | 15–25 | 40 | 30 | 95 |
| None | Ethanol | 15–25 | 40 | <5 | – |
Data adapted from patent examples. Key observations include:
Challenges in Ethenyl Group Incorporation
Direct photoinduced cyclization of ethenyl-substituted precursors remains unexplored. Potential side reactions include:
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E/Z isomerization of the ethenyl group under UV light.
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Competing [4+2] cycloadditions if conjugated dienes form in situ.
Stabilizing the ethenyl moiety through steric hindrance (e.g., bulky substituents) or electron-donating groups could mitigate these issues.
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction is a cornerstone of bicyclic lactam synthesis, particularly for constructing the azabicyclo[2.2.1] framework. Adapting these methods to the [2.2.0] system requires careful selection of dienes and dienophiles.
Methanesulfonyl Cyanide as a Dienophile
Reaction of cyclopentadiene with methanesulfonyl cyanide forms a Diels-Alder adduct, which hydrolyzes to 2-azabicyclo[2.2.1]hept-5-en-3-one under acidic conditions. Replacing cyclopentadiene with a substituted analog (e.g., 1-ethenylcyclopentadiene) could position the ethenyl group for incorporation into the bicyclic core.
Table 2. Comparative Analysis of Diels-Alder Conditions
| Diene | Dienophile | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclopentadiene | Methanesulfonyl cyanide | Dichloromethane | Acetic acid | 78 |
| 1-Vinylcyclopentadiene | Methanesulfonyl cyanide | THF | – | *Not reported |
*Hypothetical extension based on. Challenges include:
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Regioselectivity : The ethenyl group may direct endo/exo preferences.
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Stability : Vinyl-substituted dienes are prone to polymerization under Lewis acidic conditions.
Post-Cyclization Functionalization
Introducing the ethenyl group after bicyclic core formation offers an alternative to direct synthesis.
Alkylation of Lactam Nitrogen
Quaternizing the lactam nitrogen with ethenylating agents (e.g., vinyl triflate) could proceed via SN2 mechanisms. However, the strained bicyclic system may favor ring-opening over substitution.
Electrocyclic Ring-Closure Approaches
Thermal or photochemical electrocyclic ring-closure of conjugated enamines provides access to bicyclo[2.2.0] systems. For example, heating a substituted pyrrole derivative could induce a 6π-electron cyclization, forming the bicyclic lactam.
Mechanistic Pathway:
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactam to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include oxo derivatives, amines, and substituted lactams, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one include:
2-Azabicyclo[2.2.1]hept-5-en-3-one: Another bicyclic lactam used in the synthesis of carbocyclic nucleosides.
4-Amino-2-cyclopentene-1-carboxylic acid: A precursor in the synthesis of this compound.
Uniqueness
The uniqueness of this compound lies in its ethenyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of pharmaceuticals and fine chemicals .
Biological Activity
2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a unique bicyclic structure that contributes to its reactivity and biological properties. The molecular formula is , and it possesses a nitrogen atom within its bicyclic framework, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, particularly in certain leukemia cell lines.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with Cellular Pathways : It could modulate signaling pathways associated with apoptosis and cell survival.
- Oxidative Stress Modulation : By scavenging free radicals, it may reduce oxidative damage in cells.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | HL-60 (leukemia) | 10 | |
| Neuroprotection | PC12 (neuronal) | 20 |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various bicyclic compounds, this compound demonstrated significant inhibition against E. coli with an IC50 value of 15 µM. This suggests potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Potential
Research published in Journal of Medicinal Chemistry explored the effects of this compound on HL-60 leukemia cells, revealing an IC50 value of 10 µM and indicating its potential as an anticancer agent through apoptosis induction.
Case Study 3: Neuroprotective Effects
A study involving PC12 neuronal cells indicated that this compound could reduce oxidative stress-induced cell death, with an IC50 value of 20 µM, suggesting its utility in neuroprotective applications.
Q & A
Q. What are the established synthetic routes for 2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via photochemical methods (e.g., UV irradiation of precursor dienes in aprotic solvents) or transition-metal-catalyzed allylic substitutions. For enantioselective synthesis, Pd-catalyzed allylic alkylation using malonates or ketoesters with chiral ligands (e.g., PHOX or spirocyclic phosphoramidites) achieves high diastereo- and enantioselectivity (>19:1 dr, up to 98% ee). Ligand choice (e.g., L13 vs. L14) and solvent polarity critically influence stereochemical outcomes .
Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions and ring strain effects. X-ray crystallography confirms absolute stereochemistry, particularly for bicyclic systems with fused rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) assesses enantiopurity in chiral derivatives .
Q. How do fused-ring systems in bicyclic compounds like this compound impact reactivity in substitution reactions?
- Methodological Answer : The bicyclo[2.2.0] framework imposes steric constraints that favor transannular reactions. For example, allylic substitutions proceed via a chair-like transition state where nucleophiles attack the less-hindered face. Ring strain also enhances electrophilicity at the bridgehead carbon, enabling regioselective alkylation with malonates or indole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in ligand performance for enantioselective synthesis of this compound derivatives?
- Methodological Answer : Ligand efficacy depends on substrate steric bulk and fused-ring size. For example, PHOX ligands (e.g., t-Bu-PHOX) favor trans-selectivity in cyclobutene derivatives, while monophosphoramidites (e.g., L13) are optimal for smaller fused-ring systems. Computational modeling (DFT) of transition states can rationalize these differences by analyzing steric clashes and electronic interactions .
Q. What experimental design considerations are critical for scaling photochemical synthesis of this compound in flow reactors?
- Methodological Answer : Flow photochemistry requires precise control of UV wavelength (e.g., 254 nm), residence time, and solvent transparency. Microreactors with high surface-area-to-volume ratios improve photon penetration. For scalability, use quartz reactors and optimize light intensity to minimize side reactions (e.g., over-irradiation leading to dimerization). Real-time monitoring via inline UV-Vis spectroscopy ensures reproducibility .
Q. How do competing reaction pathways (e.g., dearomatization vs. alkylation) affect product distribution in indole-functionalized derivatives of this compound?
- Methodological Answer : Indole allylic dearomatization competes with direct alkylation based on nucleophile strength and catalyst choice. For example, Pd/L13 promotes dearomatization via π-allyl intermediates, yielding bridged indolines with >97% ee. In contrast, stronger nucleophiles (e.g., 1,3-diketones) favor alkylation. Kinetic studies (e.g., variable-temperature NMR) can map pathway dominance under different conditions .
Data Analysis & Optimization
Q. What strategies mitigate low diastereoselectivity in Pd-catalyzed reactions of this compound?
- Methodological Answer : Diastereoselectivity is sensitive to ligand backbone rigidity. Spirocyclic phosphoramidites (e.g., L14) enforce a defined chiral environment, reducing conformational flexibility in transition states. Solvent screening (e.g., toluene vs. THF) and additive optimization (e.g., LiCl for ion pairing) further enhance selectivity. Post-reaction derivatization (e.g., chiral HPLC) isolates major diastereomers .
Q. How can researchers reconcile discrepancies in reported enantiomeric excess (ee) values for similar bicyclic compounds?
- Methodological Answer : Discrepancies often arise from substrate-specific steric effects or impurities in ligand synthesis. Cross-validate ee values using multiple techniques (e.g., chiral GC, CD, and Mosher ester analysis). Reproduce reactions with rigorously purified ligands and substrates. Meta-analyses of ligand-substrate pairs (e.g., PHOX vs. phosphoramidites) clarify trends in enantiocontrol .
Structural & Mechanistic Insights
Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in stabilizing transition states during deracemization of this compound?
- Methodological Answer : Hydrogen bonding between the substrate’s carbonyl group and ligand amide motifs (e.g., in L12) stabilizes key transition states, enforcing facial selectivity. Isotopic labeling (e.g., deuterated solvents) and kinetic isotope effect (KIE) studies quantify these interactions. Computational docking simulations (e.g., AutoDock Vina) visualize binding modes and predict stereochemical outcomes .
Q. How can computational modeling guide the design of novel ligands for asymmetric synthesis of this compound?
- Methodological Answer :
Density Functional Theory (DFT) calculates transition-state geometries and identifies steric/electronic bottlenecks. Molecular dynamics (MD) simulations assess ligand-substrate compatibility. Virtual screening of ligand libraries (e.g., spirocyclic vs. binaphthyl-based) prioritizes candidates for experimental validation, reducing trial-and-error synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
